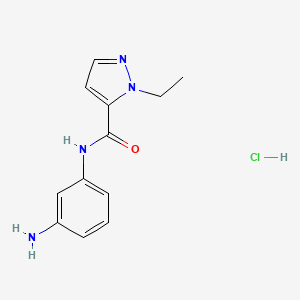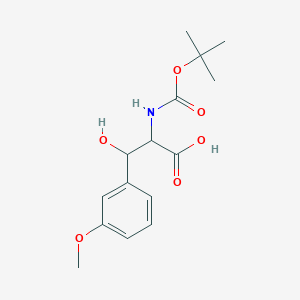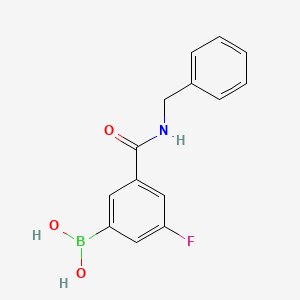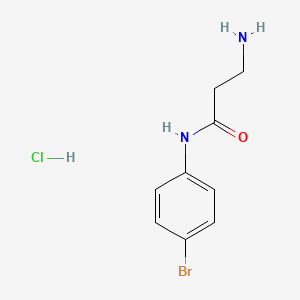
3-amino-N-(4-bromophenyl)propanamide hydrochloride
Overview
Description
“3-amino-N-(4-bromophenyl)propanamide hydrochloride” is a chemical compound with the molecular weight of 279.56 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-amino-N-(4-bromophenyl)propanamide hydrochloride” is represented by the InChI code1S/C9H11BrN2O.ClH/c10-7-1-3-8(4-2-7)12-9(13)5-6-11;/h1-4H,5-6,11H2,(H,12,13);1H . Physical And Chemical Properties Analysis
“3-amino-N-(4-bromophenyl)propanamide hydrochloride” is a solid at room temperature . It has a molecular weight of 279.56 .Scientific Research Applications
Synthetic Chemistry Applications
- Synthesis of Arylsubstituted Halogen(thiocyanato)amides : Arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment have been synthesized, with potential antibacterial and antifungal properties. These compounds, including variants similar to 3-amino-N-(4-bromophenyl)propanamide hydrochloride, were obtained via copper catalytic anionarylation and tested for their antimicrobial activity (Baranovskyi et al., 2018).
- Selective Deprotonation Pathways : The reactivity of related bromopropionanilides in different solvents has been studied, demonstrating selective pathways to produce β-lactams or acrylanilides, both of which are important in synthesizing biologically active molecules (Pandolfi et al., 2019).
Pharmacological Research
- Antimicrobial Agents : Synthesis and characterization of substituted phenyl azetidines, derived from bromo phenyl precursors similar to the compound , have shown potential as antimicrobial agents. These compounds were screened for their activity against various microorganisms (Doraswamy & Ramana, 2013).
Material Science
- Fluorescent ATRP Initiator : A coumarin-based compound, structurally related to 3-amino-N-(4-bromophenyl)propanamide hydrochloride, has been synthesized and demonstrated to be an efficient fluorescent ATRP (Atom Transfer Radical Polymerization) initiator. This showcases its application in polymer science for creating polymers with specific end-group functionalities (Kulai & Mallet-Ladeira, 2016).
properties
IUPAC Name |
3-amino-N-(4-bromophenyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O.ClH/c10-7-1-3-8(4-2-7)12-9(13)5-6-11;/h1-4H,5-6,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTHPUDCCNQKNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(4-bromophenyl)propanamide hydrochloride | |
CAS RN |
1193388-90-7 | |
| Record name | Propanamide, 3-amino-N-(4-bromophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



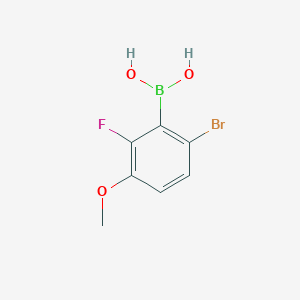

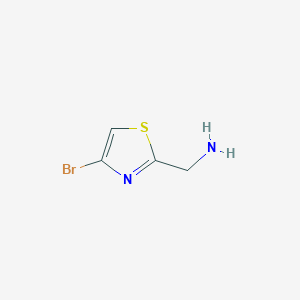
![11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate](/img/structure/B1521945.png)
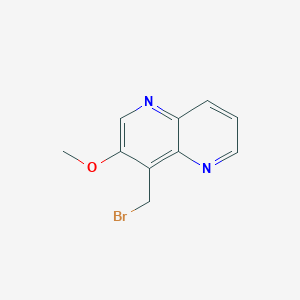
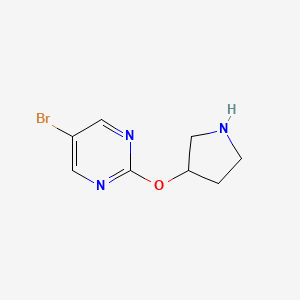
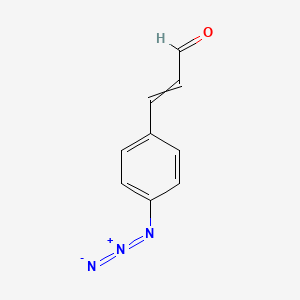
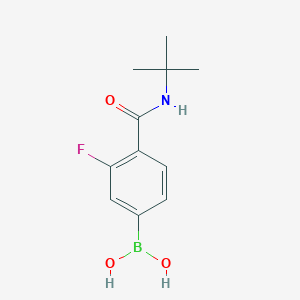
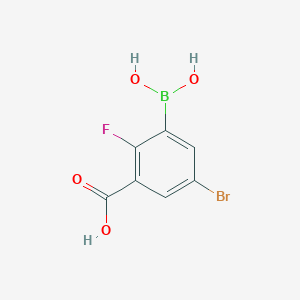
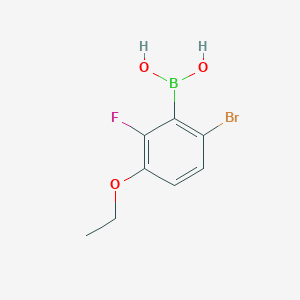
![3-Amino-6-aza-bicyclo[3.2.1]octane-6-carboxylic acid tert-butyl ester](/img/structure/B1521957.png)
